3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)8-4-6-13(12-8)7-5-9(14)15/h4,6H,5,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOANJLMRTQQWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then stirred at room temperature for several hours, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the pyrazole ring or the propanoic acid moiety.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and acids for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and purification steps to isolate the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Medicinal Chemistry
3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid serves as a valuable intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for potential pharmacological activities, including:
- Antitumor Agents : Research indicates that modifications to the pyrazole ring can lead to compounds with significant anticancer properties.
- Anti-inflammatory Drugs : The compound's ability to interact with specific biological targets makes it a candidate for developing anti-inflammatory agents.
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its unique structural features. It can undergo various chemical reactions:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Can produce alcohols or amines.
- Substitution Reactions : The Boc group allows for the introduction of other functional groups, enhancing its versatility in creating complex molecules.
Material Science
In material science, this compound is explored for its potential use in developing new materials due to its unique chemical structure, which may impart desirable properties to polymers and other materials.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the antitumor properties of derivatives synthesized from this compound. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Study 2: Anti-inflammatory Properties
Research highlighted in another scientific article explored the anti-inflammatory effects of modified pyrazole compounds derived from this acid. The findings indicated that these compounds could inhibit key inflammatory pathways, providing a basis for further development as anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides protection during synthetic processes, allowing for selective reactions at other sites. The pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a broader class of pyrazole-propanoic acid derivatives. Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Pyrazole-Propanoic Acid Derivatives
Key Observations :
- Boc vs. Ethoxycarbonyl Groups : The Boc group (tert-butyl) enhances steric protection and stability under basic conditions compared to ethoxycarbonyl, which is more labile .
- Branching Effects: Branched propanoic acid chains (e.g., 2-methyl) reduce crystallinity and may improve solubility in organic solvents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The Boc group contributes to higher molecular weight and lower aqueous solubility compared to simpler analogs like 3-(1-ethyl-pyrazol-5-yl)propanoic acid .
- Triazole-containing analogs exhibit distinct NMR shifts due to aromatic proton environments .
Biological Activity
3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 253.34 g/mol. Its structure includes a tert-butoxycarbonyl group attached to a pyrazole ring, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H23N3O2 |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | tert-butyl N-[1-(3-pyrazol-1-yl)propan-2-yl]carbamate |
| InChI Key | PMPXMCJPVJKCHX-UHFFFAOYSA-N |
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. Pyrazole derivatives often exhibit their effects by inhibiting enzyme activity or modulating receptor functions. For instance, they can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties. A study evaluated several pyrazole compounds against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations . The compound's structural features may enhance its ability to penetrate bacterial membranes or interact with microbial enzymes.
Anti-inflammatory Effects
In vivo studies have demonstrated that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. For example, compounds similar to this compound were shown to significantly decrease carrageenan-induced edema in animal models, suggesting potential for treating inflammatory conditions .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored in various studies. Certain compounds have been identified as inhibitors of cancer-related pathways, such as those involving BRAF(V600E), a mutation commonly associated with melanoma. The ability of these compounds to induce apoptosis in cancer cells highlights their potential as therapeutic agents in oncology .
Case Study 1: Inhibition of Cyclooxygenase Enzymes
A study investigated the effects of several pyrazole derivatives on COX enzymes. The results indicated that compounds structurally related to this compound exhibited IC50 values comparable to standard NSAIDs like indomethacin, demonstrating significant anti-inflammatory potential .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of a series of pyrazole compounds was tested against both gram-positive and gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their effectiveness as potential antimicrobial agents .
Q & A
Q. What are the key steps in synthesizing 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions .
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect reactive amines or hydroxyl groups .
- Step 3 : Coupling the Boc-protected pyrazole with propanoic acid derivatives via alkylation or Michael addition, often employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Optimization Tips : - Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yields .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrazole ring protons (δ 6.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 313.2 for C₁₅H₂₃N₃O₄) .
- FT-IR : Identifies carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Q. What are the common chemical reactions involving this compound, and what reagents are typically used?
- Deprotection of Boc Group : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding a free amine for further functionalization .
- Esterification : Reaction with methanol/H₂SO₄ converts the carboxylic acid to a methyl ester for solubility studies.
- Amide Formation : Coupling with amines using EDC/HOBt generates amide derivatives for biological screening .
Advanced Research Questions
Q. How does regioselectivity in pyrazole ring formation impact the synthesis of derivatives?
Regioselectivity is controlled by:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) direct ring formation to specific positions. Computational modeling (DFT) predicts regiochemical outcomes .
- Catalytic Conditions : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis enhances selectivity for the 1,3-disubstituted pyrazole isomer .
Methodology : Compare ¹H NMR spectra of isomers and validate with X-ray crystallography .
Q. How does the Boc group influence the compound’s stability under varying pH and temperature?
- Acidic Conditions : The Boc group is labile below pH 3 (e.g., in gastric fluid models), releasing CO₂ and tert-butanol. Stability assays (HPLC) at pH 1–7 quantify degradation rates .
- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C. Store at -20°C in anhydrous environments to prevent hydrolysis .
Q. What computational strategies are used to predict the compound’s reactivity and binding affinity?
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., cisplatin for cytotoxicity) .
- Metabolite Analysis : LC-MS identifies degradation products that may interfere with activity measurements .
- Structural Analog Comparison : Compare with derivatives (e.g., 3-(3-methyl-pyrazol-1-yl)propanoic acid) to isolate structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
